molecular formula C18H17N5O2 B12487066 ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate

ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate

Cat. No.: B12487066
M. Wt: 335.4 g/mol
InChI Key: NKSVVSQXSAGHAW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[(3-amino-5-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C18H17N5O2/c1-2-25-18(24)13-8-10-14(11-9-13)20-22-16-15(21-23-17(16)19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H3,19,21,23)

InChI Key

NKSVVSQXSAGHAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN=C2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Diazotization: The amino group on the pyrazole ring is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling reaction: The diazonium salt is then coupled with ethyl 4-aminobenzoate in the presence of a base such as sodium acetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the ester or diazenyl groups.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

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